N-(4-butyl-2-methylphenyl)acetamide
Overview
Description
“N-(4-butyl-2-methylphenyl)acetamide” is a chemical compound with the CAS Number: 143360-00-3 . It has a molecular weight of 205.3 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 19 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C13H19NO/c1-4-5-6-12-7-8-13(10(2)9-12)14-11(3)15/h7-9H,4-6H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
“this compound” is very slightly soluble (0.18 g/L at 25 ºC) and has a density of 1.003±0.06 g/cm^3 at 20 ºC 760 Torr .Scientific Research Applications
N-(4-butyl-2-methylphenyl)acetamide has a wide range of applications in scientific research. It can be used in both in vivo and in vitro experiments to study the biological activity and biochemical and physiological effects of the compound.
In Vivo
N-(4-butyl-2-methylphenyl)acetamide has been used in a variety of in vivo experiments to study its pharmacological effects. Studies have shown that this compound has anti-inflammatory, analgesic, and anticonvulsant effects. It has also been used to study the effects of the compound on the immune system and to investigate its potential as an anti-cancer agent.
In Vitro
N-(4-butyl-2-methylphenyl)acetamide has also been used in a variety of in vitro experiments to study its biochemical and physiological effects. Studies have shown that this compound has an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Other studies have shown that this compound has an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
Mode of Action
SMIP004 operates through a unique ubiquinone uncompetitive mechanism of inhibition . It binds to a distinct N-terminal region of the NDUFS2 subunit, leading to the rapid disassembly of Complex I . This interaction inhibits the activity of the complex, disrupting the normal flow of electrons through the electron transport chain .
Pharmacokinetics
It is known that smip004 is a cell-permeable compound , suggesting that it can readily cross cell membranes to exert its effects
Action Environment
The action of SMIP004 can be influenced by various environmental factors. For instance, glucose limitation can enhance the cytotoxicity of SMIP004 against cancer cells . Moreover, the compound’s effectiveness can be influenced by the microenvironment of the tumor, including factors such as oxygen and nutrient availability
Biological Activity
N-(4-butyl-2-methylphenyl)acetamide has been shown to have a variety of biological activities. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have an inhibitory effect on the androgen receptor, which is involved in the regulation of male hormones.
Advantages and Limitations for Lab Experiments
N-(4-butyl-2-methylphenyl)acetamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a versatile compound with a variety of applications in scientific research. However, there are some limitations to using this compound in laboratory experiments. It is a highly volatile compound, and it is toxic if ingested.
Future Directions
The potential applications of N-(4-butyl-2-methylphenyl)acetamide are still being explored. Future research could focus on the development of new synthetic methods for the production of this compound, as well as the development of new pharmaceuticals based on the compound. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its use in the treatment of cancer and other diseases. Finally, research could be done to investigate the potential toxic effects of this compound and to develop methods of minimizing its toxicity.
Safety and Hazards
properties
IUPAC Name |
N-(4-butyl-2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-5-6-12-7-8-13(10(2)9-12)14-11(3)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVMECVBUGMWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372672 | |
Record name | N-(4-Butyl-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143360-00-3 | |
Record name | N-(4-Butyl-2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-butyl-2-methylphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.